![molecular formula C16H16O3 B5818116 1-(2,4-dimethoxyphenyl)-2-phenylethanone](/img/structure/B5818116.png)
1-(2,4-dimethoxyphenyl)-2-phenylethanone
Overview
Description
1-(2,4-dimethoxyphenyl)-2-phenylethanone, commonly known as DBO, is a synthetic compound that belongs to the class of phenethylamines. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science.
Scientific Research Applications
Photochemical Electron-Transfer Reactions
1-(2,4-dimethoxyphenyl)-2-phenylethanone has been studied in photochemical electron-transfer reactions. For instance, Mattes and Farid (1986) explored the dimerizations, nucleophilic additions, and oxygenation reactions of 1,1-diarylethylene derivatives, including 1-(2,4-dimethoxyphenyl)-2-phenylethanone, when induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986).
Antioxidant and Antimicrobial Agents
Bandgar et al. (2009) synthesized a series of compounds including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, derived from 1-(2,4-dimethoxy-phenyl)-ethanone. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities (Bandgar et al., 2009).
Photophysical Studies
Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including compounds related to 1-(2,4-dimethoxyphenyl)-2-phenylethanone. They investigated their absorption and fluorescence properties at various temperatures (Singh & Kanvah, 2001).
X-ray Diffraction Analysis
Harada and Ogawa (2001) studied the crystal structures of compounds including 1,2-bis(4-dimethoxyphenyl)ethane, which is structurally similar to 1-(2,4-dimethoxyphenyl)-2-phenylethanone. They focused on the ethane bond length and temperature dependence in these structures (Harada & Ogawa, 2001).
Application in Pharmaceutical Industry
More and Yadav (2018) investigated the use of 1-phenylethanol, a compound related to 1-(2,4-dimethoxyphenyl)-2-phenylethanone, in the pharmaceutical industry as an anti-inflammatory and analgesic drug. They explored its synthesis via hydrogenation of acetophenone using supercritical CO2 (More & Yadav, 2018).
Interaction with Water Molecules
Iwata (2017) conducted a computational study on the interaction between 1-phenylethanone, a related compound, and water molecules. The study aimed to understand the physicochemical details of these interactions, relevant in materials like cross-linked polyethylene (Iwata, 2017).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-9-14(16(11-13)19-2)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWTUPLZQFOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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